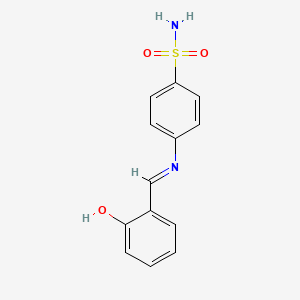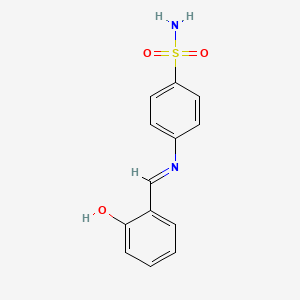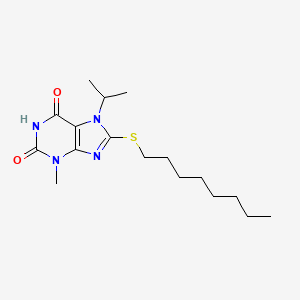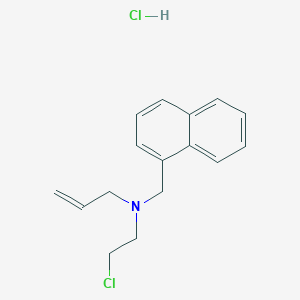
6-chloro-N'-cyclohexyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE is a chemical compound with the molecular formula C21H22ClN5 and a molecular weight of 379.896 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE typically involves the reaction of 6-chloro-1,3,5-triazine with cyclohexylamine and diphenylamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative of the triazine compound .
Applications De Recherche Scientifique
6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-CHLORO-N,N-DIPHENYL-N’-P-TOLYL-(1,3,5)TRIAZINE-2,4-DIAMINE
- N-TERT-BUTYL-6-CHLORO-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE
- 6-TRIFLUOROMETHYL-N-(3-TRIFLUOROMETHYL-PHENYL)-(1,3,5)TRIAZINE-2,4-DIAMINE
Uniqueness
6-CHLORO-N-CYCLOHEXYL-N’,N’-DIPHENYL-(1,3,5)TRIAZINE-2,4-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C21H22ClN5 |
|---|---|
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
6-chloro-4-N-cyclohexyl-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22ClN5/c22-19-24-20(23-16-10-4-1-5-11-16)26-21(25-19)27(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2-3,6-9,12-16H,1,4-5,10-11H2,(H,23,24,25,26) |
Clé InChI |
QMYUQZVOWLVNIM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=NC(=NC(=N2)Cl)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B11995720.png)
![Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11995724.png)
![3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11995725.png)
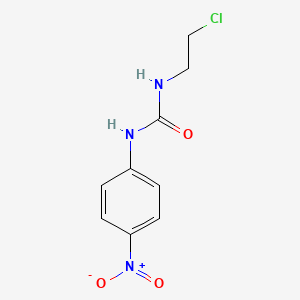
![3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11995731.png)
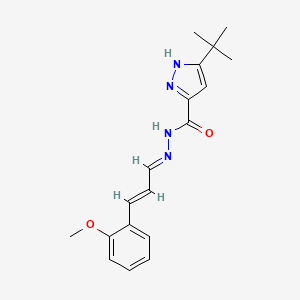
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11995750.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11995787.png)
